

D-Sorbitol-13C6 CAS number and molecular weight

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Compound of Interest

Compound Name: D-Sorbitol-13C6

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An In-Depth Technical Guide to D-Sorbitol-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **D-Sorbitol-13C6**, a stable isotope-labeled sugar alcohol crucial for metabolic research and as an internal standard in mass spectrometry. This document outlines its chemical properties, synthesis, and a detailed experimental protocol for its application in metabolic flux analysis.

Core Properties of D-Sorbitol-13C6

D-Sorbitol-13C6 is a form of D-Sorbitol where all six carbon atoms are replaced with the heavy isotope ¹³C. This labeling makes it an invaluable tracer for studying metabolic pathways without the use of radioactive materials.[1][2]



Property	Value	Source(s)
CAS Number	121067-66-1	[1][3][4][5][6]
Molecular Formula	¹³ C ₆ H ₁₄ O ₆	[6][7]
Molecular Weight	188.13 g/mol	[1][4][5][6][7]
Synonyms	D-Glucitol- ¹³ C ₆ , D-[UL- ¹³ C ₆]glucitol	[4][5][7]
Form	Solid	[1]
Melting Point	98-100 °C	
Isotopic Purity	≥98%	[4][6]

Synthesis and Production

The production of **D-Sorbitol-13C6** is primarily achieved through the reduction of uniformly labeled D-Glucose-¹³C₆.[3] In this chemical synthesis, the aldehyde group at the C1 position of glucose is converted into a primary alcohol group, yielding sorbitol.[3] Catalytic hydrogenation is a common method for this reduction.[3]

Alternatively, enzymatic methods using aldose reductase can be employed.[3] This enzyme catalyzes the reduction of glucose to sorbitol, and by providing D-Glucose-¹³C₆ as the substrate, D-Sorbitol-¹³C₆ can be synthesized with high specificity.[3] The precursor, D-Glucose-¹³C₆, is typically produced biologically by growing photosynthetic organisms like algae in an environment where the only carbon source is ¹³CO₂.[3]

Applications in Research

D-Sorbitol-13C₆ is a critical tool in metabolic research and drug development. Its primary applications include:

- Metabolic Flux Analysis: As a stable isotope tracer, it allows researchers to track the flow of carbon atoms through various metabolic pathways, such as the polyol pathway.[2][3]
- Biomolecular NMR: Its isotopic enrichment is suitable for nuclear magnetic resonance studies.[4][5]



• Internal Standard: In mass spectrometry-based analyses, it serves as an internal standard for the accurate quantification of unlabeled D-Sorbitol and related metabolites.[2]

Experimental Protocol: Metabolic Flux Tracing in Osteoclasts

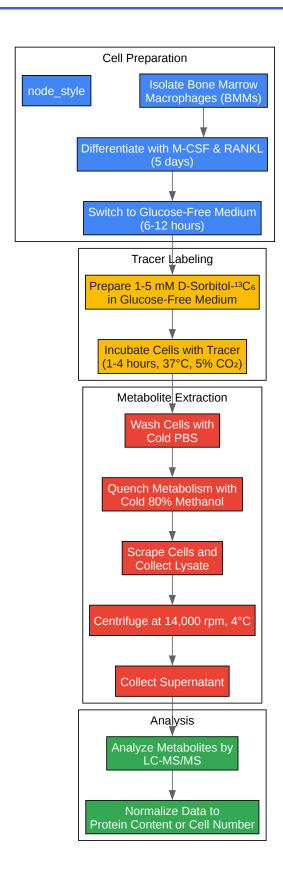
The following protocol details the use of **D-Sorbitol-13C6** for tracing sugar utilization and transport in bone-resorbing osteoclasts.[2] This method is adaptable for other cell types with potential optimization.[2]

- 1. Reagents and Materials:
- D-Sorbitol-¹³C₆
- Mature osteoclasts (derived from murine bone marrow macrophages)
- M-CSF (30ng/mL) and RANKL (50ng/mL)
- Glucose-free α-MEM supplemented with 10% dialyzed FBS
- LC-MS/MS system with appropriate internal standards[2]
- 2. Osteoclast Differentiation:
- Isolate mouse bone marrow macrophages and differentiate them in α-MEM containing M-CSF and RANKL for 5 days until mature, multinucleated osteoclasts form.
- To reduce the background of unlabeled carbon, switch the cells to a glucose-free medium 6-12 hours before starting the labeling experiment.
- 3. Tracer Treatment:
- Prepare a 1-5 mM solution of D-Sorbitol-¹³C₆ in glucose-free α-MEM with 10% dialyzed FBS.
 The optimal concentration should be determined empirically to avoid affecting the osmotic balance of the cells.[2]



- Add the tracer medium to the cells and incubate at 37°C and 5% CO₂. Incubation time can range from 1 to 4 hours, depending on the desired flux resolution. For dynamic flux analysis, collecting samples at multiple time points is recommended.[2]
- 4. Metabolite Extraction:
- Rapidly wash the cells with cold PBS.
- Quench the metabolic activity by adding cold 80% methanol (pre-chilled to -80°C).
- Scrape the cells and transfer the lysate to microcentrifuge tubes.
- Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C.
- Collect the supernatant, which contains the metabolites, for LC-MS/MS analysis. Store samples at -80°C to prevent degradation.[2]
- 5. LC-MS/MS Analysis:
- Analyze the labeled metabolites using a triple quadrupole LC-MS/MS system in negative ESI mode.
- Monitor the mass transitions of both ¹³C-labeled and unlabeled sugars and their derivatives (e.g., glucose, fructose, sorbitol, G6P).
- Normalize the data to protein content or cell number for accurate quantification.





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Caption: Experimental workflow for metabolic flux tracing using **D-Sorbitol-13C6**.



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